

Application Notes and Protocols for DOTMA- Based Delivery of CRISPR-Cas9 Components

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of N-[1-(2,3-dioleyloxy)propyl]-N,N,N-trimethylammonium chloride (**DOTMA**)-based lipid nanoparticles for the efficient delivery of CRISPR-Cas9 components into mammalian cells. This non-viral delivery system offers a promising alternative to viral vectors, with the potential for lower immunogenicity and greater flexibility in cargo packaging.

Introduction

The CRISPR-Cas9 system has revolutionized the field of gene editing, offering a powerful tool for targeted genetic modifications. A key challenge in the therapeutic application of this technology is the safe and efficient delivery of the Cas9 nuclease and single-guide RNA (sgRNA) into target cells. Cationic lipids, such as **DOTMA**, when formulated into liposomes with helper lipids like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), provide an effective non-viral method for delivering CRISPR-Cas9 ribonucleoprotein (RNP) complexes. This document outlines the underlying principles, quantitative performance, and detailed protocols for utilizing **DOTMA**-based delivery systems.

Principle of DOTMA-Based Delivery

DOTMA-based lipid nanoparticles encapsulate the negatively charged CRISPR-Cas9 RNP through electrostatic interactions. The overall positive charge of the liposome facilitates binding to the negatively charged cell membrane, triggering cellular uptake through endocytosis.

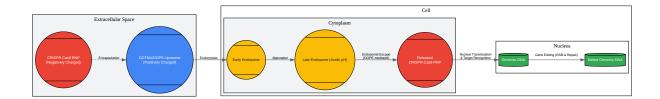


Methodological & Application

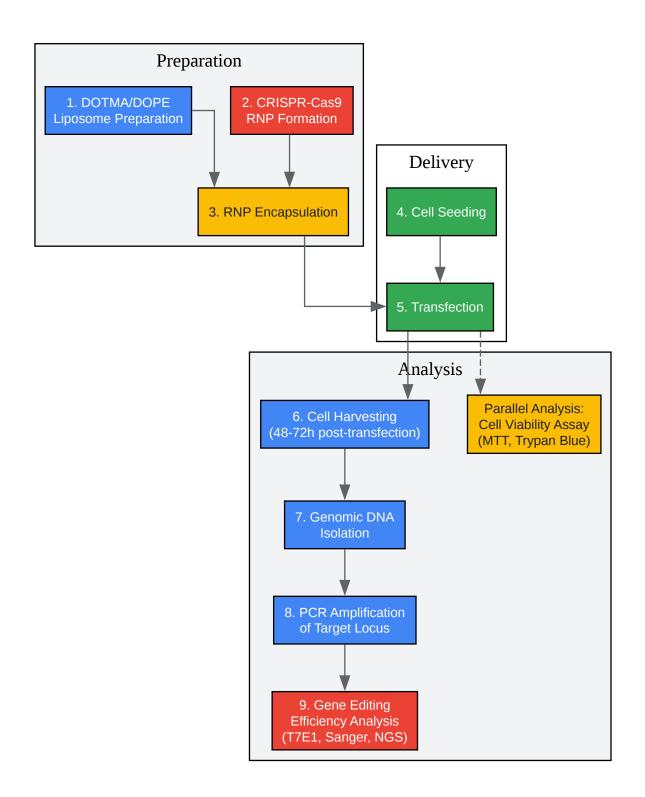
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Once inside the cell, the lipid nanoparticle is enclosed within an endosome. The "helper" lipid, DOPE, plays a crucial role in endosomal escape. The acidic environment of the late endosome is thought to induce a structural change in DOPE from a bilayer to a non-bilayer hexagonal phase. This transition destabilizes the endosomal membrane, allowing the release of the CRISPR-Cas9 RNP into the cytoplasm. The RNP then translocates to the nucleus, where it can access the genomic DNA and perform the targeted gene editing.









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